molecular formula C30H32O5 B14284104 Decyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate CAS No. 155556-90-4

Decyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate

Cat. No.: B14284104
CAS No.: 155556-90-4
M. Wt: 472.6 g/mol
InChI Key: VSUXQBGBUCBQDT-UHFFFAOYSA-N
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Description

Decyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate is a chemical compound that belongs to the family of xanthenes. This compound is characterized by its unique structure, which includes a decyl ester group attached to a xanthene core. Xanthenes are known for their fluorescent properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate typically involves a multi-step process. One common method starts with the preparation of 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid. This intermediate is then esterified with decanol under acidic conditions to form the final product. The reaction conditions often include the use of anhydrous solvents and catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

Decyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

Decyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Decyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate involves its interaction with specific molecular targets. The compound’s fluorescent properties are due to the xanthene core, which can absorb and emit light at specific wavelengths. This property is exploited in imaging and diagnostic applications, where the compound binds to target molecules and emits fluorescence upon excitation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
  • Rhodamine 123
  • Hydroxyphenyl fluorescein
  • Fluorescein Azide
  • Eosin-5-isothiocyanate

Uniqueness

Decyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate stands out due to its decyl ester group, which enhances its hydrophobicity and allows for better integration into lipid environments. This makes it particularly useful in biological studies involving cell membranes and lipid interactions .

Properties

CAS No.

155556-90-4

Molecular Formula

C30H32O5

Molecular Weight

472.6 g/mol

IUPAC Name

decyl 2-(3-hydroxy-6-oxoxanthen-9-yl)benzoate

InChI

InChI=1S/C30H32O5/c1-2-3-4-5-6-7-8-11-18-34-30(33)24-13-10-9-12-23(24)29-25-16-14-21(31)19-27(25)35-28-20-22(32)15-17-26(28)29/h9-10,12-17,19-20,31H,2-8,11,18H2,1H3

InChI Key

VSUXQBGBUCBQDT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O

Origin of Product

United States

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